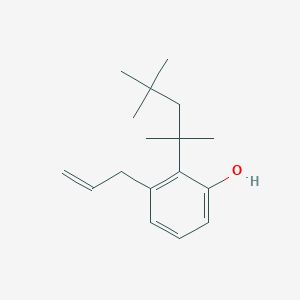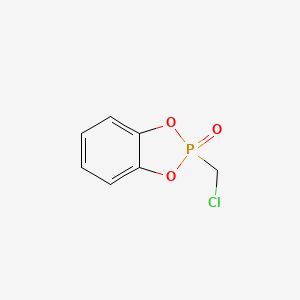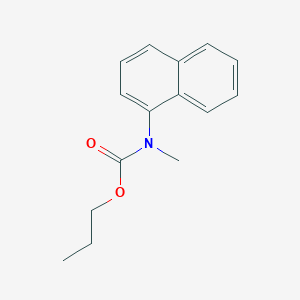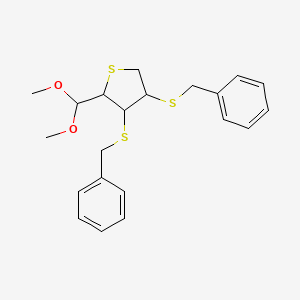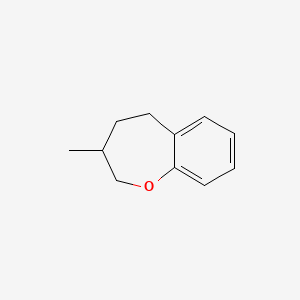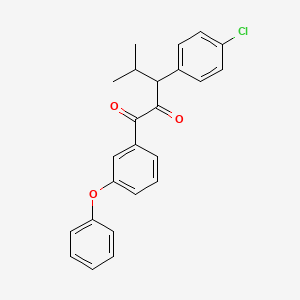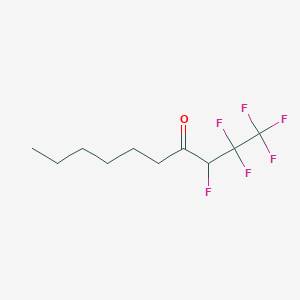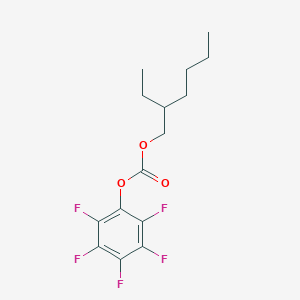
2-Ethylhexyl pentafluorophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl pentafluorophenyl carbonate is an organic compound that belongs to the class of activated carbonates. These compounds are characterized by the presence of a carbonate group bonded to a pentafluorophenyl group and an alkyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of polycarbonates and other polymers .
Vorbereitungsmethoden
The synthesis of 2-Ethylhexyl pentafluorophenyl carbonate typically involves the reaction of pentafluorophenol with 2-ethylhexyl chloroformate. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Ethylhexyl pentafluorophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form pentafluorophenol and 2-ethylhexanol.
Transcarbonation: This compound can participate in transcarbonation reactions with other alcohols or phenols to form new carbonate esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a carbamate, while hydrolysis would yield the corresponding alcohol and phenol .
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl pentafluorophenyl carbonate has several scientific research applications, including:
Polycarbonate Synthesis: It is used as a reagent in the synthesis of polycarbonates, which are valuable materials in the production of optical discs, eyewear lenses, and medical devices.
Peptide Synthesis: This compound is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing their functionality in biological assays.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl pentafluorophenyl carbonate involves the activation of the carbonate group by the electron-withdrawing pentafluorophenyl group. This activation makes the carbonate group more susceptible to nucleophilic attack, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl pentafluorophenyl carbonate can be compared with other similar compounds, such as:
Bis(pentafluorophenyl) carbonate: This compound has two pentafluorophenyl groups and is used in similar applications but may offer different reactivity and selectivity.
2-Ethylhexyl acrylate: While not a carbonate, this compound is used in polymer synthesis and offers different properties and applications.
Propylene carbonate: Another carbonate compound used in various industrial applications, including as a solvent and in lithium-ion batteries.
The uniqueness of this compound lies in its specific reactivity profile and the ability to form stable products with a wide range of nucleophiles, making it a versatile reagent in synthetic chemistry .
Eigenschaften
CAS-Nummer |
115895-32-4 |
|---|---|
Molekularformel |
C15H17F5O3 |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
2-ethylhexyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C15H17F5O3/c1-3-5-6-8(4-2)7-22-15(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
BKMFLNYNJKZCBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
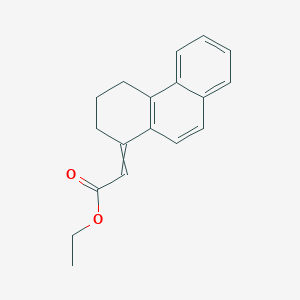
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
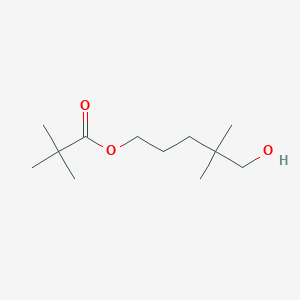
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
